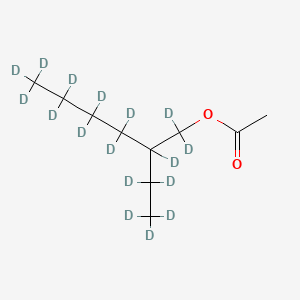
Formononetin-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formononetin-d3-1 is a deuterium-labeled derivative of formononetin, a non-steroidal isoflavonoid. Formononetin is a bioactive constituent found in various medicinal plants such as red clover (Trifolium pratense) and Astragalus membranaceus . It is known for its significant anti-inflammatory, antioxidant, and anticancer properties . The deuterium labeling in this compound-1 enhances its stability and allows for its use as a tracer in pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
Formononetin-d3-1 can be synthesized through the deuteration of formononetin. The process involves the incorporation of deuterium atoms into the formononetin molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
Formononetin-d3-1 undergoes several types of chemical reactions, including:
Oxidation: this compound-1 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound-1 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
Formononetin-d3-1 has a wide range of scientific research applications, including:
作用机制
Formononetin-d3-1 exerts its effects through several molecular mechanisms:
相似化合物的比较
Formononetin-d3-1 is compared with other similar compounds such as:
Genistein: Another isoflavonoid with similar anticancer and antioxidant properties.
Daidzein: Known for its estrogenic activity and potential health benefits.
Biochanin A: Exhibits similar anti-inflammatory and anticancer effects.
This compound-1 is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific studies .
属性
分子式 |
C16H12O4 |
|---|---|
分子量 |
271.28 g/mol |
IUPAC 名称 |
7-hydroxy-3-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3/i1D3 |
InChI 键 |
HKQYGTCOTHHOMP-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)

![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)





![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
